molecular formula C17H21NO4 B1246899 orixalone A

orixalone A

Cat. No.: B1246899
M. Wt: 303.35 g/mol
InChI Key: DIUJWBJYQHUELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orixalone A is a bioactive secondary metabolite isolated from the stem of Orixa japonica, a plant traditionally used in East Asian medicine . Structurally, it belongs to a class of polycyclic compounds characterized by a fused triterpenoid skeleton with hydroxyl and ketone functional groups.

Pharmacologically, this compound exhibits significant antitumor activity, primarily through the inhibition of nitric oxide (NO) production, a key mediator in inflammatory pathways linked to cancer progression . In vitro studies highlight its cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Notably, its bioactivity is concentration-dependent, showing higher efficacy compared to structurally related analogs like Orixalone B and C .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

4,8-dimethoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2-one

InChI

InChI=1S/C17H21NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10H,9H2,1-5H3

InChI Key

DIUJWBJYQHUELV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC

Synonyms

orixalone A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Source Key Structural Features Pharmacological Activity Cytotoxicity (Relative Potency) References
This compound Orixa japonica stem Triterpenoid, hydroxyl/ketone groups NO inhibition, antitumor, pro-apoptotic High (IC$_{50}$ < 10 µM)
Orizabin Orixa japonica Similar backbone, fewer hydroxyls Moderate NO inhibition Moderate (IC$_{50}$ ~ 20 µM)
Ormosanine Ormosia spp. fruits Isoquinoline alkaloid Antifungal, weak cytotoxicity Low (IC$_{50}$ > 50 µM)
Piptanthine Unspecified Benzylisoquinoline derivative Hypotensive, mild antitumor Not reported

Key Research Findings

Bioactivity Hierarchy: this compound demonstrates superior NO inhibition (~80% suppression at 10 µM) compared to Orizabin (~50% suppression) and Ormosanine (<20%) . This correlates with its enhanced cytotoxicity, suggesting that hydroxyl group density enhances target binding.

Structural Determinants : The ketone moiety in this compound is critical for its pro-apoptotic effects, as analogs lacking this group (e.g., Orixalone D) show reduced activity .

Therapeutic Potential: While this compound is a lead candidate for anticancer drug development, Ormosanine and Piptanthine require further optimization due to low potency or off-target effects .

Challenges in Comparative Studies

  • Spectral Data Limitations : Structural elucidation of Orixalone analogs relies heavily on $^{13}\text{C}$-NMR and HRMS . However, inconsistencies in spectral baseline resolution and shift ranges across studies complicate direct comparisons .
  • Data Reproducibility : Variations in extraction protocols (e.g., solvent polarity, chromatography methods) affect compound purity and reported bioactivities .

Q & A

Q. How can researchers ensure ethical compliance when using animal models to study this compound’s toxicity?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, justify sample sizes via power analysis, and minimize suffering through humane endpoints. Include sham controls and randomize treatment groups. Publish raw data in repositories like Figshare to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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